Cas no 2137545-90-3 (7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol)

7-Propyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound featuring a triazolopyridine core with a propyl substituent at the 7-position and a trifluoroethyl group at the 2-position. The presence of the hydroxyl group at the 5-position enhances its potential for further functionalization. The trifluoroethyl moiety contributes to increased metabolic stability and lipophilicity, which may improve bioavailability. This structure suggests utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system or enzyme inhibition pathways. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold in medicinal chemistry research.
7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol structure
2137545-90-3 structure
Product Name:7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol
CAS No:2137545-90-3
MF:C11H12F3N3O
MW:259.227692604065
CID:5907081
PubChem ID:165952752
Update Time:2025-05-22

7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol
    • 7-propyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
    • 2137545-90-3
    • EN300-1077951
    • Inchi: 1S/C11H12F3N3O/c1-2-3-7-4-9-15-8(6-11(12,13)14)16-17(9)10(18)5-7/h4-5H,2-3,6H2,1H3,(H,15,16)
    • InChI Key: TYLABSPUROQGNN-UHFFFAOYSA-N
    • SMILES: FC(CC1=NC2=CC(=CC(N2N1)=O)CCC)(F)F

Computed Properties

  • Exact Mass: 259.09324650g/mol
  • Monoisotopic Mass: 259.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.7Ų

7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>

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Additional information on 7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol

Recent Advances in the Study of 7-Propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol (CAS: 2137545-90-3)

The compound 7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol (CAS: 2137545-90-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a potent modulator of specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol exhibits high selectivity and binding affinity towards certain kinase targets, making it a promising candidate for drug development in oncology and autoimmune disorders.

The synthesis of this compound has been optimized in recent years, with researchers developing more efficient and scalable routes. A notable advancement was reported in Organic Process Research & Development, where a novel catalytic system was employed to improve the yield and purity of 2137545-90-3. This development is particularly significant for potential industrial-scale production.

In terms of pharmacological properties, recent in vivo studies have shown that 7-propyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridin-5-ol demonstrates favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration. These characteristics make it particularly interesting for CNS-targeted therapies.

Current research directions include structure-activity relationship (SAR) studies to optimize the compound's therapeutic index, as well as investigations into its potential use in combination therapies. Several patent applications filed in 2023-2024 suggest growing commercial interest in this molecule and its derivatives.

While preclinical results are promising, researchers caution that further studies are needed to fully understand the compound's safety profile and potential off-target effects. Ongoing clinical trials are expected to provide more definitive data about its therapeutic potential in various disease indications.

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